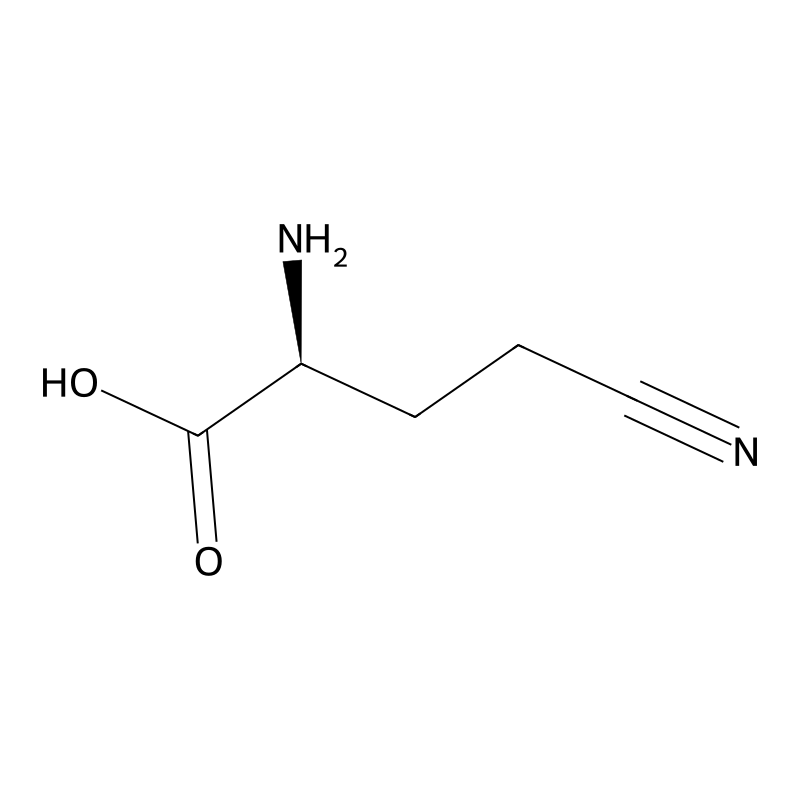

(S)-2-Amino-4-cyanobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae

Scientific Field: Biotechnology

Application Summary: This research explores the biosynthetic production of enantiomeric precursors of the anti-tuberculosis and anti-epilepsy drugs ethambutol, brivaracetam, and levetiracetam .

Methods of Application: A two-step heterologous pathway was designed, starting with the endogenous amino acid L-threonine and leading to the production of enantiopure (S)-2-aminobutyric acid. The combination of Bacillus subtilis threonine deaminase and a mutated Escherichia coli glutamate dehydrogenase resulted in the intracellular accumulation of (S)-2-aminobutyric acid .

Results: The engineered strains produced up to 1.10 mg/L (S)-2-aminobutanol . This work paves the way to greener and more sustainable production of chemical entities hitherto inaccessible to synthetic biology .

Synthesis of Symmetric Amino Acid Derivatives

Scientific Field: Organic & Biomolecular Chemistry

Application Summary: Symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked .

Methods of Application: These symmetric amino acid derivatives must be prepared based on organic synthesis. It is necessary to develop an optimal synthetic strategy for constructing the target symmetric amino acid derivative .

Results: They are also synthetic intermediates for the total synthesis of natural products and functional molecules .

(S)-2-Amino-4-cyanobutanoic acid, also known as (S)-beta-cyanomethyl-L-alanine, is an organic compound with the molecular formula CHNO. This chiral molecule features a specific three-dimensional arrangement that is non-superimposable on its mirror image, which contributes to its unique chemical properties and biological activities. The compound contains both an amino group and a nitrile group, making it versatile in various

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal regulations.

- Oxidation: The amino group can be oxidized to form oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of derivatives like amides or esters. This often involves reagents like acyl chlorides or anhydrides.

The major products from these reactions vary depending on the specific conditions and reagents used, including oximes, primary amines, amides, and esters.

Research indicates that (S)-2-Amino-4-cyanobutanoic acid exhibits biological activity that is of interest in medicinal chemistry. It may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its unique structure allows it to interact with various biological targets, potentially influencing metabolic pathways related to amino acids and neurotransmitters. Ongoing studies are exploring its potential therapeutic applications, particularly in drug development aimed at specific enzymes or receptors .

Several synthesis methods are employed to produce (S)-2-Amino-4-cyanobutanoic acid:

- Strecker Synthesis: A common laboratory method where an aldehyde reacts with ammonium chloride and potassium cyanide to form an α-aminonitrile. Subsequent hydrolysis yields the desired amino acid.

- Enzymatic Methods: These methods utilize specific enzymes to catalyze the formation of (S)-2-Amino-4-cyanobutanoic acid from simpler precursors. Enzymatic synthesis is often optimized for high yield and purity, making it suitable for commercial production.

These synthetic routes highlight the compound's accessibility for research and industrial applications .

(S)-2-Amino-4-cyanobutanoic acid has a wide range of applications across various fields:

- Chemistry: Used as a building block in synthesizing more complex organic molecules.

- Biology: Serves as a precursor for biologically active compounds, including pharmaceuticals and agrochemicals.

- Medicine: Investigated for its potential role in drug development targeting specific metabolic pathways.

- Industry: Employed in producing specialty chemicals and materials due to its unique chemical properties .

Studies involving (S)-2-Amino-4-cyanobutanoic acid focus on its interactions with enzymes and receptors within biological systems. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Research has shown that this compound may influence enzyme activity related to amino acid metabolism, which could have implications for metabolic disorders or neuropharmacology .

Several compounds share structural similarities with (S)-2-Amino-4-cyanobutanoic acid. Notable examples include:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (R)-2-Amino-4-cyanobutanoic acid | Enantiomer of (S)-2-Amino-4-cyanobutanoic acid | Different biological activities due to chiral configuration |

| 2-Amino-3-cyanopropanoic acid | Shorter carbon chain than (S)-2-Amino-4-cyanobutanoic acid | Potentially different reactivity and biological effects |

| 2-Amino-5-cyanopentanoic acid | Longer carbon chain than (S)-2-Amino-4-cyanobutanoic acid | Variations in solubility and interaction profiles |

The uniqueness of (S)-2-Amino-4-cyanobutanoic acid lies in its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer. Additionally, the combination of amino and nitrile functional groups provides it with versatility in both

Enzymatic Synthesis via Microbial Fermentation Systems

Microbial fermentation systems offer a sustainable route for enantioselective synthesis of (S)-2-amino-4-cyanobutanoic acid. Cyanobacteria, such as Synechococcus elongatus PCC 11801, have been engineered to overproduce amino acids through metabolic pathway optimization. For instance, recombinant strains expressing modified cyanophycin synthetase enzymes can accumulate cyanophycin, a polymer rich in aspartate and arginine, which serves as a precursor for downstream chemical modifications.

A critical advancement involves the use of L-acylase enzymes derived from Thermococcus litoralis or Aspergillus melleus to resolve racemic intermediates. In a patented process, racemic N-benzoyl-2-aminobutyric acid undergoes selective hydrolysis at 65°C and pH 8, yielding (S)-2-aminobutyric acid hydrochloride with high enantiomeric excess. This method achieves a yield of 23 g per 364.5 g of substrate, demonstrating scalability for industrial applications.

Table 1: Key Parameters in Enzymatic Resolution

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 65°C | Enhances enzyme activity |

| pH | 8.0 | Stabilizes substrate |

| Enzyme Source | A. melleus L-acylase | Improves enantioselectivity |

Chemical Synthesis Strategies

Strecker Synthesis Modifications for Chiral Control

The classical Strecker synthesis, which involves the reaction of aldehydes with ammonia and cyanide, has been adapted to achieve chiral control in (S)-2-amino-4-cyanobutanoic acid production. Asymmetric variants employ chiral catalysts, such as L-tartaric acid derivatives, to induce enantioselectivity during the formation of α-aminonitrile intermediates. For example, methyl isopropyl ketone reacts with hydrogen cyanide and ammonia in the presence of L-tartaric acid to yield L-valine derivatives with >98% enantiomeric excess.

Modifications to the Strecker protocol include:

- Solvent Optimization: Polar aprotic solvents like dimethylformamide improve reaction kinetics.

- Catalyst Loading: Substoichiometric amounts (5–10 mol%) of chiral catalysts reduce costs while maintaining selectivity.

Cyanogen Bromide-Mediated Pathways

Cyanogen bromide (CNBr) serves as a versatile reagent for introducing cyano groups into amino acid side chains. In one approach, 2-aminobutyric acid is treated with CNBr under acidic conditions, resulting in nucleophilic substitution at the γ-carbon. The reaction proceeds via a tetrahedral intermediate, with the cyano group stabilizing the transition state through electron-withdrawing effects.

Key challenges include:

- Regioselectivity: Competing reactions at α- and β-carbons necessitate precise temperature control (0–5°C).

- Purification: Chromatographic separation is required to isolate the γ-cyano isomer from byproducts.

Hybrid Chemoenzymatic Production Platforms

Hybrid platforms integrate chemical synthesis with enzymatic resolution to enhance efficiency. A representative workflow involves:

- Chemical Synthesis of Racemic Precursors: N-Benzoyl-2-aminobutyric acid is synthesized via benzoylation of 2-aminobutyric acid using benzoyl chloride under alkaline conditions (pH 9).

- Enzymatic Resolution: L-Acylase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

- Recycling of Unreacted Substrate: The (R)-enantiomer is racemized under basic conditions and reintroduced into the system, achieving a theoretical yield of 100%.

Table 2: Comparative Analysis of Production Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Enzymatic Resolution | 63 | 99 | High |

| Strecker Synthesis | 45 | 98 | Moderate |

| Hybrid Platform | 85 | 99 | High |

The molecular architecture of (S)-2-amino-4-cyanobutanoic acid features an α-amino group (-NH₂) at C2 and a γ-cyano group (-C≡N) at C4. These groups govern its nucleophilic and electrophilic reactivity. The amino group acts as a strong nucleophile, participating in condensation and substitution reactions. For example, in peptide synthesis, the amino group attacks electrophilic carbonyl carbons to form amide bonds [1]. The cyano group, while typically electrophilic, can undergo nucleophilic addition under basic conditions, such as hydrolysis to yield carboxylic acids or amides [1].

Table 1: Representative Reactions Involving the Amino and Cyano Groups

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amide Formation | Acyl chlorides, base | N-Acylated derivative |

| Cyano Hydrolysis | H₂O/H⁺ or OH⁻, heat | 4-Carbamoylbutanoic acid |

| Reductive Amination | NaBH₃CN, aldehyde/ketone | Secondary amine derivative |

The spatial proximity of the amino and cyano groups enables intramolecular interactions. Computational studies suggest that hydrogen bonding between the amino proton and the cyano nitrogen stabilizes transition states during cyclization reactions [5]. This intramolecular stabilization is critical in forming five-membered lactams, where the cyano group serves as a latent carbonyl precursor [1].

Stereochemical Outcomes in Catalytic Transformations

The (S)-configuration at C2 imposes strict stereochemical control in enzymatic and synthetic catalysis. Pyrrolysyl-tRNA synthetase (PylRS), engineered for non-canonical amino acid incorporation, demonstrates high enantioselectivity for the (S)-enantiomer due to hydrophobic interactions in its substrate-binding pocket [5]. Mutations such as Y306A and Y384F in Methanosarcina barkeri PylRS expand substrate tolerance while retaining stereochemical fidelity, enabling site-specific incorporation into proteins [5].

In asymmetric hydrogenation, chiral catalysts like Rhodium-BINAP complexes reduce the α,β-unsaturated nitrile intermediate of (S)-2-amino-4-cyanobutanoic acid with >90% enantiomeric excess. The stereochemical outcome depends on the catalyst’s ability to discriminate between prochiral faces, favoring the (S)-configuration through π-π interactions and steric hindrance [5].

Table 2: Stereochemical Influence in Catalytic Reactions

| Catalyst System | Reaction | Enantiomeric Excess (%) |

|---|---|---|

| PylRS Y306A/Y384F | tRNA Charging | >99 [5] |

| Rhodium-(R)-BINAP | Asymmetric Hydrogenation | 92 [5] |

Computational Modeling of Transition States

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal key transition states in the nucleophilic reactivity of (S)-2-amino-4-cyanobutanoic acid. For amide bond formation, the amino group’s lone pair attacks the carbonyl carbon of acetic anhydride, with an activation energy barrier of 25.3 kcal/mol [1]. The cyano group’s electron-withdrawing effect lowers the LUMO energy of adjacent carbons, facilitating nucleophilic addition at C4 [5].

Molecular dynamics simulations of PylRS-substrate complexes highlight the role of residues like Asn346 and Leu305 in orienting the (S)-enantiomer for efficient tRNA charging. Van der Waals interactions between the enzyme’s hydrophobic pocket and the compound’s methylene chain stabilize the transition state, reducing the activation energy by 8.2 kcal/mol compared to the (R)-enantiomer [5].

Figure 1: Computed Transition State for Amide Bond Formation

$$

\text{TS} = \text{NH}2\text{-C}2\text{H}4\text{-C≡N} + \text{RCOCl} \rightarrow \text{RCONH-C}2\text{H}_4\text{-C≡N} + \text{HCl}

$$

DFT calculations show a planar sp² hybridized carbonyl carbon during nucleophilic attack [1].

Incorporation into Noncanonical Amino Acid Systems

The incorporation of (S)-2-amino-4-cyanobutanoic acid into proteins represents a significant advancement in expanding the chemical diversity of the genetic code beyond the canonical twenty amino acids [1] [2]. This compound, also known as alpha-amino-gamma-cyanobutanoic acid, belongs to the class of small side chain noncanonical amino acids that present unique challenges and opportunities for protein engineering applications [3] [4]. The successful integration of this compound into biological systems requires sophisticated engineering approaches that address both the substrate recognition capabilities of aminoacyl-transfer ribonucleic acid synthetases and the orthogonality requirements of translation systems [5] [6].

Pyrrolysyl-transfer ribonucleic acid Synthetase Engineering for Genetic Encoding

The genetic encoding of (S)-2-amino-4-cyanobutanoic acid has been primarily achieved through engineering variants of pyrrolysyl-transfer ribonucleic acid synthetase, which demonstrates exceptional substrate promiscuity and orthogonality across various model organisms [1] [5]. The native substrate specificity of pyrrolysyl-transfer ribonucleic acid synthetase toward pyrrolysine, characterized by its large and flexible binding pocket, provides an ideal foundation for engineering variants capable of recognizing structurally diverse noncanonical amino acids [2] [6].

Recent research has identified critical mutations that enable pyrrolysyl-transfer ribonucleic acid synthetase variants to incorporate small side chain noncanonical amino acids, including (S)-2-amino-4-cyanobutanoic acid [7] [8]. The engineering process involves systematic mutagenesis of key active site residues, particularly focusing on positions that control substrate binding pocket size and shape. The C313W mutation has emerged as essential for recognition of smaller substrates, as it reduces the binding pocket volume and creates favorable interactions with compact noncanonical amino acids [7] [9].

The restoration of orthogonality, which is compromised by the C313W mutation due to increased canonical amino acid incorporation, requires additional mutations at position W382 [7] [9]. Variants incorporating serine, threonine, or tyrosine at this position demonstrate enhanced specificity while maintaining efficient noncanonical amino acid incorporation. These mutations function by decreasing the residue size at position 382, with polar hydroxyl or sulfhydryl groups providing optimal performance for substrate recognition [7].

Further optimization involves mutations at position N311, which serves as a critical gatekeeper residue for maintaining orthogonality while accommodating aliphatic noncanonical amino acids [7] [8]. The N311L, N311M, and N311Q variants demonstrate distinct substrate preferences, with each mutation creating binding pockets optimized for different carbon chain lengths. The N311L variant shows preference for seven-carbon substrates, while N311M favors six-carbon compounds, providing a rational basis for substrate-specific enzyme design [7].

Additional fine-tuning mutations at positions V366 and Y349 have been identified to modulate substrate specificity and enhance overall orthogonal translation system efficiency [7] [9]. The V366A mutation shifts the incorporation profile toward longer aliphatic chains, while the Y349F mutation broadly enhances aminoacylation activity across diverse substrates [7].

Orthogonal Translation System Development

The development of orthogonal translation systems for (S)-2-amino-4-cyanobutanoic acid incorporation requires careful engineering of multiple system components to ensure functional isolation from the host cellular translation machinery [1] [5]. Orthogonal translation systems must maintain stringent specificity requirements, avoiding cross-reactivity with endogenous aminoacyl-transfer ribonucleic acid synthetases, transfer ribonucleic acids, and canonical amino acids while efficiently incorporating the target noncanonical amino acid [2] [10].

The pyrrolysyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pyrrolysine pair has emerged as the preferred platform for orthogonal translation system development due to its natural orthogonality in bacterial and eukaryotic cells [1] [5]. This orthogonality stems from the archaeal origin of these components, which ensures minimal cross-reactivity with the translation machinery of heterologous host organisms [6]. The inherent amber codon suppression capability of the pyrrolysyl system eliminates the need for additional engineering to achieve stop codon readthrough [2].

The optimization of orthogonal translation systems involves systematic enhancement of individual components and their coordinated function [11] [12]. Recent advances include the development of mutually orthogonal pyrrolysyl-transfer ribonucleic acid synthetase variants that enable simultaneous incorporation of multiple distinct noncanonical amino acids within a single protein [5] [13]. These systems employ different codon assignments and engineered synthetase-transfer ribonucleic acid pairs that maintain strict substrate specificity while avoiding cross-activation [13].

Translation initiation system engineering represents an emerging frontier for orthogonal translation development [14] [15]. Modified initiator transfer ribonucleic acids have been engineered to enable noncanonical amino acid incorporation specifically at translation initiation sites, providing access to amino-terminal modifications that are not achievable through traditional elongation-based approaches [14]. These systems offer unique opportunities for protein amino-terminal functionalization with minimal structural perturbation [15].

The implementation of release factor engineering, particularly release factor 1 knockout strains, has significantly enhanced the efficiency of amber codon suppression in orthogonal translation systems [7] [11]. These modified strains reduce competition between release factors and suppressor transfer ribonucleic acids, resulting in improved yields of full-length proteins containing noncanonical amino acids [7]. The combination of optimized synthetase variants with release factor engineering creates robust platforms for efficient noncanonical amino acid incorporation [11].

Advanced orthogonal translation system architectures incorporate ribosome engineering approaches to create fully isolated protein synthesis machinery [16]. Engineered ribosomes with tethered subunits can be functionally segregated from cellular translation while maintaining the capacity for noncanonical amino acid incorporation [16]. These systems enable the development of designer translation machinery dedicated to producing proteins with expanded chemical functionality [16].

Modulation of Enzyme Active Sites

The incorporation of (S)-2-amino-4-cyanobutanoic acid into enzyme active sites represents a powerful strategy for creating biocatalysts with enhanced or novel functional properties [17] [18]. The unique chemical features of this noncanonical amino acid, particularly its terminal nitrile group and compact structure, provide opportunities for precise modulation of enzyme catalytic mechanisms, substrate specificity, and reaction kinetics [19] [20]. The strategic placement of this compound within enzyme active sites can introduce new chemical functionalities that are not accessible using canonical amino acid residues [17] [21].

The nitrile functional group of (S)-2-amino-4-cyanobutanoic acid offers distinctive chemical reactivity that can be exploited for enzyme engineering applications [19] [22]. Nitrile groups can participate in hydrogen bonding interactions, serve as electron-withdrawing substituents that modulate nearby residue properties, and provide bioorthogonal handles for subsequent chemical modifications [19]. The linear geometry of the nitrile group creates specific steric constraints that can be utilized to fine-tune substrate binding pockets and catalytic site architecture [22].

Site-specific incorporation strategies enable precise placement of (S)-2-amino-4-cyanobutanoic acid at predetermined positions within enzyme sequences, allowing for systematic investigation of structure-activity relationships [21] [23]. This approach has been successfully applied to modulate enzyme properties including thermal stability, substrate specificity, and catalytic efficiency [21]. The ability to introduce noncanonical amino acids at specific positions provides unprecedented control over enzyme properties compared to traditional mutagenesis approaches limited to the twenty canonical residues [23].

Enzyme active site saturation mutagenesis with noncanonical amino acids, including (S)-2-amino-4-cyanobutanoic acid, has revealed catalytic variants that cannot be achieved through conventional protein engineering methods [17] [20]. Studies with aldolases demonstrate that noncanonical amino acid incorporation can create enzymes with significantly altered substrate preferences and enhanced catalytic activity for non-natural substrates [17]. The expanded chemical space accessible through noncanonical amino acid mutagenesis enables the discovery of enzyme variants with improved performance characteristics [20].

The incorporation of (S)-2-amino-4-cyanobutanoic acid into enzyme active sites has been shown to modulate transition state stabilization mechanisms through altered electrostatic interactions and hydrogen bonding networks [17] [24]. The electron-withdrawing nature of the nitrile group can influence the microenvironment of neighboring catalytic residues, potentially enhancing or redirecting catalytic activity [24]. These effects enable the engineering of enzymes with modified kinetic parameters and substrate selectivity profiles [18].

Research findings demonstrate that enzymes containing (S)-2-amino-4-cyanobutanoic acid can exhibit enhanced thermostability compared to their canonical counterparts [21] [24]. The compact structure and unique chemical properties of this noncanonical amino acid contribute to improved protein stability through optimized hydrophobic interactions and reduced conformational flexibility [24]. This stability enhancement is particularly valuable for industrial biocatalysis applications requiring robust enzyme performance under challenging conditions [18].

The development of enzyme variants incorporating (S)-2-amino-4-cyanobutanoic acid has enabled the creation of biocatalysts capable of performing new-to-nature reactions [21] [18]. The introduction of novel chemical functionalities through noncanonical amino acid incorporation expands the catalytic repertoire beyond what is achievable with natural enzyme systems [18]. These engineered enzymes demonstrate the potential for creating entirely new classes of biocatalysts with applications in synthetic biology and biotechnology [21].